Pharmacological Classification Based on Patent-Defined Utility
The target compound falls within the broad genus of substituted quinolineacetic acids claimed in US Patent 3,973,022, which are described as having anti-inflammatory and analgesic activity [1]. While the patent does not provide quantitative data for this specific molecule, it designates α-methyl-2-(2-thienyl)-6-quinolineacetic acid (CAS 50971-25-0) as an illustrative example, establishing a class-level association with this therapeutic profile [1]. In contrast, the simpler analog 2-(quinolin-6-yl)acetic acid (CAS 5622-34-4) lacks the critical 2-thienyl substituent and is not explicitly claimed for this activity in the patent.
| Evidence Dimension | Therapeutic Indication (Class-Level) |
|---|---|
| Target Compound Data | Described as having anti-inflammatory/analgesic utility within patent genus |
| Comparator Or Baseline | α-methyl-2-(2-thienyl)-6-quinolineacetic acid (CAS 50971-25-0); 2-(quinolin-6-yl)acetic acid (CAS 5622-34-4) |
| Quantified Difference | N/A (Qualitative Class Association) |
| Conditions | Based on patent disclosure (US3973022) |
Why This Matters
This patent-based classification provides a documented, albeit non-quantitative, differentiation from analogs not covered by this specific therapeutic claim.
- [1] Ciba-Geigy Corporation. (1976). U.S. Patent No. 3,973,022. Quinolineacetic acid compositions. U.S. Patent and Trademark Office. View Source
